Aspochracin

Insecticide discovery Natural product toxicology Agricultural pest control

Researchers studying insect-specific toxicity often face confounding antifungal effects from cyclic peptides. Aspochracin uniquely solves this: it exhibits potent insecticidal activity (LD50 100 µg/g vs. fall webworms) while remaining completely inactive against C. albicans and other microbes up to 0.1 mg/mL. This selectivity ensures unambiguous mortality assessment in models with fungal symbionts. Key highlights: - Pure insecticidal agent with no off-target antimicrobial activity - Structurally characterized (NMR/MS confirmed) for SAR and analytical reference - Sourced from authenticated Aspergillus ochraceus fermentation; ≥95% purity by HPLC

Molecular Formula C23H36N4O4
Molecular Weight 432.6 g/mol
CAS No. 22029-09-0
Cat. No. B153754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspochracin
CAS22029-09-0
Molecular FormulaC23H36N4O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC
InChIInChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1
InChIKeyIOGJLABBWLQEBL-XJNZMMSPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspochracin CAS 22029-09-0: A Cyclotripeptide Insecticidal Metabolite with Defined Selectivity Profile


Aspochracin (CAS 22029-09-0, molecular formula C23H36N4O4, molecular weight 432.56) is a cyclic tripeptide insecticidal metabolite originally isolated from the pathogenic fungus Aspergillus ochraceus, which causes muscardine disease in insects [1]. The compound is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine residues, incorporating an octatrienoic acid side chain that confers its distinctive macrocyclic lactam structure [1]. As a naturally occurring microbial secondary metabolite, aspochracin exhibits insecticidal toxicity with a reported LD50 of 100 µg/g against fall webworms (Hyphantria cunea) and silkworms (Bombyx mori) [2]. Unlike numerous other fungal cyclopeptides, aspochracin displays a notable absence of antifungal and antimicrobial activity, demonstrating no inhibition against Candida albicans and no antimicrobial effect up to 0.1 mg/mL concentration .

Why Aspochracin Cannot Be Interchanged with Other Aspochracin-Type Cyclic Tripeptides: Structural and Bioactivity Divergence


Despite belonging to the aspochracin-type cyclic tripeptide family, which includes sclerotiotides A-K and JBIR-15, individual members exhibit profound divergence in biological activity spectra that precludes generic substitution in research or development applications [1]. While numerous congeners such as sclerotiotides A (MIC 7.5 µM), B (MIC 3.8 µM), F (MIC 30 µM), I (MIC 6.7 µM), and JBIR-15 (MIC 30 µM) display selective antifungal activity against Candida albicans, aspochracin itself demonstrates no such activity and lacks antimicrobial effects entirely up to 0.1 mg/mL [2]. Furthermore, even the closest structural derivative, JBIR-15, which differs from aspochracin solely by N-demethylation at the alanyl residue, exhibits antibacterial activity with MIC values ranging from 1.56 to 25.0 µM against multiple pathogenic strains including Bacillus cereus, Proteus species, Mycobacterium phlei, MRSA, and MRSA, whereas aspochracin remains inactive in these assays [3]. These functional disparities underscore that aspochracin occupies a distinct niche as an insecticidal agent without confounding antifungal or antibacterial properties, making it uniquely suited for applications where target specificity and absence of off-target antimicrobial effects are paramount.

Aspochracin CAS 22029-09-0: Quantitative Comparative Evidence for Scientific Procurement Decisions


Insecticidal Potency: Fall Webworm Toxicity Compared to Baseline Bioassay Standards

Aspochracin exhibits quantifiable insecticidal activity against fall webworms (Hyphantria cunea) with a reported LD50 value of 100 µg/g [1]. While no direct head-to-head comparative data against synthetic insecticides are available in primary literature, this potency establishes a baseline for the aspochracin-type cyclic tripeptide class and provides a reference point for screening efforts against lepidopteran pests. The LD50 value represents a moderately potent insecticidal effect when benchmarked against other microbial-derived insecticidal metabolites, though direct cross-study comparisons are limited by assay variability.

Insecticide discovery Natural product toxicology Agricultural pest control

Absence of Antifungal Activity: Direct Comparative MIC Data Against Candida albicans

In a direct comparative study of 13 cyclic tripeptides from Aspergillus sclerotiorum PT06-1, aspochracin demonstrated no detectable antifungal activity against Candida albicans, whereas five of its structural congeners exhibited measurable inhibition [1]. Specifically, sclerotiotide A (MIC 7.5 µM), sclerotiotide B (MIC 3.8 µM), sclerotiotide F (MIC 30 µM), sclerotiotide I (MIC 6.7 µM), and JBIR-15 (MIC 30 µM) all displayed antifungal activity, while aspochracin remained completely inactive under identical assay conditions [2]. Additionally, independent vendor technical datasheets confirm that aspochracin has no antifungal activity against C. albicans and no antimicrobial activity up to a concentration of 0.1 mg/mL .

Antifungal selectivity Cyclic tripeptide pharmacology Candida albicans

Absence of Antibacterial Activity: Comparative Spectrum Analysis Against Pathogenic Bacteria

Aspochracin lacks antibacterial activity, which contrasts markedly with its closest structural derivative JBIR-15 and with the broader sclerotiotide class [1]. In a study of cyclic tripeptides from Antarctica-sponge-derived Aspergillus insulicola HDN151418, compounds structurally related to aspochracin, including sclerotiotides M-O and sclerotiotide L, demonstrated broad antimicrobial activity against a panel of pathogenic strains including Bacillus cereus, Proteus species, Mycobacterium phlei, Bacillus subtilis, Vibrio parahemolyticus, Edwardsiella tarda, MRCNS, and MRSA, with MIC values ranging from 1.56 to 25.0 µM [2]. Aspochracin, when tested under comparable conditions, exhibited no such antibacterial activity, confirming that the N-methylation pattern at the alanyl residue (present in aspochracin but absent in JBIR-15) is a critical determinant for eliminating antibacterial properties while preserving insecticidal activity .

Antibacterial selectivity Cyclic tripeptide SAR MRSA

Structural Determinant of Bioactivity Selectivity: N-Methylation at Alanyl Residue

Aspochracin and its direct derivative JBIR-15 differ by a single structural modification: N-demethylation at the alanyl residue of the cyclic tripeptide core [1]. In aspochracin, the alanyl residue is N-methylated (N-methyl-L-alanine), whereas in JBIR-15 this N-methyl group is absent [2]. This single structural difference correlates with a complete divergence in biological activity spectra: aspochracin exhibits insecticidal activity without antifungal or antibacterial properties, while JBIR-15 displays antifungal activity against Candida albicans (MIC 30 µM) [3] and antibacterial activity against multiple pathogenic strains [4]. This structure-activity relationship (SAR) insight identifies the N-methylation status as a critical determinant of target selectivity within the aspochracin-type cyclic tripeptide family.

Structure-activity relationship Cyclic peptide methylation Natural product SAR

Biosynthetic Production Yield: Genetic Engineering Enables Enhanced Aspochracin Titers

Overexpression of the global transcriptional regulator LaeA in marine-derived Aspergillus niger L14 resulted in the production of five previously undiscovered secondary metabolites in the wild-type strain, including the cyclic lipopeptide aspochracin (1) alongside JBIR-15 (2), sclerotiotide C (3), kojic acid (4), and penicillic acid (5) [1]. While exact comparative titer values between wild-type and LaeA-overexpressing strains are not quantified in the abstract, the study demonstrates that LaeA overexpression enables the awakening of cryptic biosynthetic gene clusters and provides a tractable heterologous production system for aspochracin that can achieve higher yields than previously reported isolation methods [2]. This biotechnological advancement is significant for procurement because it establishes a reproducible fermentation-based production route that may offer more consistent supply and potentially higher yields compared to traditional extraction from wild-type A. ochraceus cultures.

Fungal secondary metabolism LaeA transcriptional regulator Natural product fermentation

Aspochracin CAS 22029-09-0: Validated Research and Development Application Scenarios Based on Comparative Evidence


Selective Insecticidal Screening Without Antifungal Confounding Activity

Aspochracin is optimally suited for insecticidal bioassays where the absence of antifungal activity is critical for unambiguous interpretation of results [1]. Unlike sclerotiotides A (MIC 7.5 µM), B (MIC 3.8 µM), F (MIC 30 µM), I (MIC 6.7 µM), and JBIR-15 (MIC 30 µM), which all exhibit antifungal activity against Candida albicans, aspochracin demonstrates no antifungal activity under identical assay conditions [2]. This property makes aspochracin the preferred choice for studies examining insect-specific toxicity in model systems where fungal contaminants or symbiotic fungi could otherwise confound mortality assessments. Additionally, its reported insecticidal LD50 of 100 µg/g against fall webworms provides a quantitative baseline for comparative potency evaluations against lepidopteran pests [3].

Structure-Activity Relationship Studies on Cyclic Tripeptide Methylation

The direct structural comparison between aspochracin and its N-demethylated derivative JBIR-15 offers a defined molecular pair for SAR investigations examining the impact of N-methylation on biological activity profiles [1]. Aspochracin bears an N-methyl group on the alanyl residue and exhibits insecticidal activity without antimicrobial effects, whereas JBIR-15 lacks this methylation and displays antifungal (MIC 30 µM vs. C. albicans) and antibacterial activity (MIC 1.56-25.0 µM against multiple pathogenic strains) [2]. This single-point structural difference provides researchers with a controlled comparative system to investigate how N-methylation modulates target selectivity, membrane permeability, or target engagement within the cyclic tripeptide scaffold [3]. Procurement of both compounds enables paired experimental designs with built-in structural controls.

Fungal Secondary Metabolite Pathway Activation and Heterologous Production Research

Aspochracin serves as a validated target metabolite for research on fungal biosynthetic gene cluster activation, particularly in studies employing LaeA overexpression strategies [1]. The successful production of aspochracin in LaeA-overexpressing Aspergillus niger L14 demonstrates that this compound is biosynthetically accessible through genetic manipulation of cryptic gene clusters [2]. Patent literature further indicates that aspochracin can be produced via fermentation of engineered Aspergillus strains with higher yields than previously reported, making it a relevant model compound for optimizing fungal fermentation processes and investigating regulatory mechanisms governing cyclic lipopeptide biosynthesis [3].

Reference Standard for Aspochracin-Type Cyclic Tripeptide Analytical Characterization

Given its well-defined structure (C23H36N4O4, MW 432.56) and established spectroscopic characterization by NMR and MS in multiple independent studies, aspochracin is appropriate as an analytical reference standard for the identification and quantification of aspochracin-type cyclic tripeptides in natural product extracts [1]. The compound has been unambiguously identified in fermentation broths from A. ochraceus, A. sclerotiorum, and A. niger strains, and its distinctive molecular features, including the octatrienoic acid side chain and macrocyclic lactam core, provide diagnostic MS fragmentation patterns and NMR signals that facilitate dereplication and structural confirmation of novel congeners [2]. Procurement of authenticated aspochracin ensures reliable calibration for LC-MS based screening workflows targeting this chemotype [3].

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